2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
Overview
Description
2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrrolidine ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid can be achieved through several synthetic routes. One common method involves the [2+2+2] cycloaddition reaction, which is known for its efficiency in preparing complex polycyclic compounds . This reaction typically requires a transition metal catalyst, such as cobalt, nickel, iridium, or rhodium, in combination with a chiral ligand to achieve high chemo- and regioselectivity. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the cycloaddition process.
Chemical Reactions Analysis
2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can undergo oxidation reactions facilitated by water radical cations under ambient conditions, leading to the formation of quaternary ammonium cations . Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, it has potential applications in drug development due to its unique structure and reactivity. Additionally, it can be used in industrial processes for the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to changes in transcriptional regulation or enzyme activity . These interactions can result in various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
2-({1-[3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid can be compared with other similar compounds, such as dichloroanilines and tert-butyl carbamate . While dichloroanilines are aniline derivatives with chlorine substitutions, tert-butyl carbamate is a carbamate derivative. The unique structure of this compound, which includes a benzothiophene ring and a pyrrolidine ring, sets it apart from these compounds and contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
2-[1-(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-28-21(27)17-11-6-2-4-8-13(11)30-19(17)22-16(23)10-15(18(22)24)29-14-9-5-3-7-12(14)20(25)26/h3,5,7,9,15H,2,4,6,8,10H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANZRMGMZZQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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